biotin-(5-fluorescein)-conjugate molecular weight and chemical structure
biotin-(5-fluorescein)-conjugate molecular weight and chemical structure
An In-Depth Technical Guide to Biotin-(5-Fluorescein)-Conjugate A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: A Versatile Tool for High-Affinity Detection
In the landscape of modern biological research and drug development, the precise detection and quantification of molecular interactions are paramount. Biotin-(5-fluorescein)-conjugate has emerged as a cornerstone reagent, elegantly merging the high-affinity, specific binding of biotin to avidin and streptavidin with the robust fluorescent signaling of fluorescein. This guide provides a comprehensive overview of its fundamental properties, mechanism of action, and practical applications, grounded in established scientific principles to empower researchers in their experimental design and execution.
Part 1: Core Physicochemical and Spectral Properties
Understanding the fundamental characteristics of a reagent is the first step toward its effective implementation. Biotin-(5-fluorescein)-conjugate, also known by synonyms such as N-(Biotinylamidoethyl)-fluorescein-5-carboxamide or Biotin-4-Fluorescein, is a synthetic molecule designed for fluorescence-based detection systems.[1][2][3]
Quantitative Data Summary
The essential physicochemical and spectral properties are summarized below for quick reference. These values are critical for calculating concentrations, designing excitation/emission filter sets for microscopy and cytometry, and ensuring proper storage.
| Property | Value | Source(s) |
| Molecular Weight | 644.69 g/mol | [4][5] |
| Chemical Formula | C₃₃H₃₂N₄O₈S | [1][4][6] |
| CAS Number | 957494-27-8 | [1][4][6] |
| Excitation Max (λex) | ~490 - 495 nm | [1][7][8] |
| Emission Max (λem) | ~518 - 525 nm | [1][3][7][9] |
| Appearance | Orange to Yellow Solid/Powder | [3][7] |
| Solubility | Soluble in DMSO, DMF | [1][8] |
| Storage | -20°C, desiccated and protected from light | [2][10] |
Chemical Structure
The molecule's architecture is key to its function. It consists of a biotin moiety, a fluorescein molecule, and a linker region connecting them via stable amide bonds.[4] This linker is crucial as it spatially separates the two functional ends, minimizing steric hindrance and preserving the binding affinity of biotin and the quantum yield of the fluorescein.
Caption: Chemical structure of Biotin-(5-Fluorescein)-Conjugate.
Part 2: Scientific Integrity & Mechanism of Action
The utility of this conjugate is rooted in two powerful and well-characterized biological and physical principles: the biotin-avidin interaction and fluorescence.
Expertise & Experience: The Causality of High-Affinity Binding
The interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) or streptavidin (from Streptomyces avidinii) is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M.[11] This near-irreversible bond forms the basis of countless detection systems.
Why this matters in experimental design:
-
Specificity: The binding is highly specific, minimizing off-target signal which is critical for achieving a high signal-to-noise ratio in imaging or plate-based assays.[11]
-
Stability: Once formed, the complex is stable against changes in pH, temperature, and denaturing agents, ensuring signal robustness throughout lengthy experimental protocols and wash steps.
-
Amplification: A single target molecule (e.g., an antigen) can be bound by a biotinylated primary antibody. Subsequently, a streptavidin molecule, which has four binding sites for biotin, can bind to this antibody.[11] If this streptavidin is conjugated to an enzyme or another fluorophore, or if biotin-fluorescein is used to detect streptavidin, a significant amplification of the original signal is achieved.
Caption: Principle of signal amplification using the biotin-streptavidin system.
Trustworthiness: Fluorescence and Quenching as a Self-Validating System
Fluorescein is a workhorse fluorophore that absorbs blue light (max ~492 nm) and emits green light (max ~520 nm).[12] This makes it compatible with standard 488 nm laser lines and filter sets found on most flow cytometers and fluorescence microscopes.[9]
An interesting and useful property of this specific conjugate is the significant quenching (reduction) of its fluorescence upon binding to avidin or streptavidin.[7][13] This phenomenon can be exploited for homogeneous (no-wash) assays to quantify the amount of available biotin-binding sites.[13] In a typical assay, a known concentration of biotin-fluorescein is added to a sample containing an unknown amount of streptavidin. The degree of fluorescence quenching directly correlates with the amount of streptavidin present.[13] Conversely, this system can be used in competitive assays to measure the concentration of free biotin or other biotinylated molecules in a sample.
Part 3: Field-Proven Applications & Protocols
Biotin-(5-fluorescein)-conjugate is not just a reagent but a versatile problem-solving tool. It is primarily used not for direct labeling of a primary antibody, but as a secondary detection reagent for systems already employing the biotin-streptavidin framework.
Key Applications:
-
Flow Cytometry: Detecting cell surface or intracellular markers that have been labeled with a biotinylated primary antibody and an unlabeled streptavidin bridge.
-
Fluorescence Microscopy (IF/IHC): Visualizing the localization of proteins in cells or tissues using a similar biotin-streptavidin sandwich technique.[14]
-
ELISA and Plate-Based Assays: Quantifying an analyte where a biotinylated detection antibody is used, followed by streptavidin and then biotin-fluorescein for signal generation.[11]
-
Quantification of Avidin/Streptavidin: Directly measuring the concentration of active biotin-binding proteins through fluorescence quenching assays.[1][6]
Experimental Protocol: Immunofluorescent Staining of Cellular Antigens
This protocol outlines a common workflow for detecting a target protein in cultured cells using a biotinylated primary antibody, a streptavidin bridge for signal amplification, and biotin-fluorescein for final detection.
Causality Behind the Steps:
-
Fixation & Permeabilization: Fixation (e.g., with paraformaldehyde) cross-links proteins, preserving cellular architecture. Permeabilization (e.g., with Triton X-100) creates pores in the cell membrane, which is essential for intracellular targets but skipped for surface proteins.
-
Blocking: Incubation with a protein-rich solution like Bovine Serum Albumin (BSA) or serum prevents non-specific binding of antibodies to the sample, reducing background noise.
-
Staged Incubation: The sequential addition of primary antibody, streptavidin, and finally the biotin-fluorescein conjugate builds a specific, high-avidity detection complex directly at the site of the target antigen. Each wash step is critical to remove unbound reagents.
Step-by-Step Methodology:
-
Cell Preparation: Grow adherent cells on sterile glass coverslips. Wash briefly with Phosphate Buffered Saline (PBS).
-
Fixation: Incubate cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate with 1% BSA and 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific sites.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer. Incubate coverslips for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Streptavidin Incubation: Dilute unlabeled streptavidin in blocking buffer (e.g., 1-5 µg/mL). Incubate for 30-60 minutes at room temperature. This step adds multiple biotin-binding sites.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Biotin-Fluorescein Incubation: Dilute Biotin-(5-fluorescein)-conjugate in blocking buffer (typical starting range is 1-10 µg/mL). Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting & Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence microscope with appropriate FITC/GFP filter sets (Excitation ~490 nm, Emission ~525 nm).
Caption: Workflow for immunofluorescent detection using biotin-fluorescein.
References
-
Celtarys. Biotinylated Fluorophores for Ligand Binding Assay Specificity. [Link]
-
Ebner, A. et al. Application of Biotin-4-Fluorescein in Homogeneous Fluorescence Assays for Avidin, Streptavidin, and Biotin or Biotin Derivatives. ResearchGate. [Link]
-
Gruber, H.J. et al. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin. Semantic Scholar. [https://www.semanticscholar.org/paper/Biotin-fluorophore-conjugates-with-poly(ethylene-Gruber-Marek/1f9b3e1a1e9c565f8a0e8d0a8d6b8e8f8c8d8c8c]([Link]
-
Huang, F. et al. Synthesis of adenosine derivatives as transcription initiators and preparation of 5' fluorescein- and biotin-labeled RNA through one-step in vitro transcription. ResearchGate. [Link]
-
TdB Labs. FITC (Fluorescein isothiocyanate). [Link]
-
Creative Biolabs. Antibody-FITC Conjugation Protocol. [Link]
-
MDPI. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. [Link]
-
National Center for Biotechnology Information. An Improved Synthesis of Arsenic-Biotin Conjugates. [Link]
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